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Compound of Interest

Compound Name: Ethyl-duphos, (S,S)-

Cat. No.: B141009 Get Quote

(S,S)-Ethyl-duphos: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

(S,S)-Ethyl-duphos, with the IUPAC name 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene, is

a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. This technical

guide provides a detailed overview of its physical and chemical properties, synthesis, and

applications, with a focus on its role in the development of chiral pharmaceuticals.

Core Physical and Chemical Properties
(S,S)-Ethyl-duphos is a C2-symmetric ligand, a key feature that contributes to its high

enantioselectivity in metal-catalyzed reactions. It is commercially available and widely used in

academic and industrial research.
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Property Value Source

Molecular Formula C₂₂H₃₆P₂ [1][2]

Molecular Weight 362.47 g/mol [1][2]

CAS Number 136779-28-7 [1][2]

Appearance

Not specified for the free

ligand; rhodium complexes are

typically orange to red

crystalline solids.

Density 1.010 g/mL at 25 °C [1]

Refractive Index n20/D 1.581 [1]

Melting Point
Not specified for the free

ligand.

Boiling Point
Not specified for the free

ligand.

Specific Rotation
Not specified for the free

ligand.

Solubility

Soluble in common organic

solvents such as

tetrahydrofuran (THF) and

methylene chloride.

[3]

Spectroscopic Data
Detailed spectroscopic data for the free (S,S)-Ethyl-duphos ligand is not readily available in the

public domain. However, NMR spectroscopy is a crucial tool for characterizing the ligand and

its metal complexes. The ³¹P NMR spectrum of the rhodium complex, for instance, shows a

characteristic signal at approximately 69.7 ppm with a rhodium-phosphorus coupling constant

(JRh–P) of 147 Hz in CDCl₃.[3]
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The synthesis of (S,S)-Ethyl-duphos is a multi-step process that begins with a chiral diol

precursor, (3S,6S)-octane-3,6-diol. This precursor establishes the stereochemistry of the final

ligand.

Experimental Protocol: Synthesis of (S,S)-Ethyl-duphos
While a detailed, publicly available protocol for the synthesis of (S,S)-Ethyl-duphos is scarce,

the general methodology involves the following key transformations. This protocol is a

representative example based on the synthesis of similar phospholane ligands.

Step 1: Synthesis of (3S,6S)-octane-3,6-diol. This chiral diol can be prepared through various

methods, including asymmetric dihydroxylation of the corresponding alkene or resolution of a

racemic mixture.

Step 2: Conversion of the diol to a cyclic sulfate. The chiral diol is reacted with a sulfating

agent, such as thionyl chloride followed by oxidation, to form a cyclic sulfate. This activates the

hydroxyl groups for the subsequent nucleophilic substitution.

Step 3: Reaction with a phosphine source. The cyclic sulfate is then reacted with a source of

phosphorus, typically a primary phosphine or a phosphide, in the presence of a strong base.

This step forms the phospholane rings with the desired stereochemistry.

Step 4: Formation of the diphosphine ligand. Two equivalents of the resulting phospholane are

coupled to a 1,2-dihalobenzene, typically 1,2-dichlorobenzene or 1,2-dibromobenzene, via a

metal-catalyzed cross-coupling reaction to yield the final (S,S)-Ethyl-duphos ligand.

Step 5: Purification. The final product is purified using standard techniques such as column

chromatography and recrystallization.

A simplified workflow for the synthesis of (S,S)-Ethyl-duphos.

Asymmetric Catalysis
(S,S)-Ethyl-duphos is a privileged ligand for a wide range of asymmetric catalytic reactions,

most notably the hydrogenation of prochiral enamides to produce chiral amino acids and other

valuable building blocks for the pharmaceutical industry.[4] When complexed with a transition

metal, typically rhodium, it forms a highly active and enantioselective catalyst.
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Experimental Protocol: Asymmetric Hydrogenation of
Methyl (Z)-α-acetamidocinnamate
This protocol describes a typical procedure for the rhodium-catalyzed asymmetric

hydrogenation of an enamide substrate using (S,S)-Ethyl-duphos.

Materials:

[Rh(COD)₂]BF₄ (precatalyst)

(S,S)-Ethyl-duphos (ligand)

Methyl (Z)-α-acetamidocinnamate (substrate)

Methanol (solvent, degassed)

Hydrogen gas (high purity)

Autoclave or a similar high-pressure reactor

Procedure:

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, a solution of

[Rh(COD)₂]BF₄ and (S,S)-Ethyl-duphos (typically in a 1:1.1 molar ratio) in methanol is

prepared. The mixture is stirred at room temperature for approximately 15-30 minutes to

allow for the formation of the active catalyst complex.

Reaction Setup: The substrate, methyl (Z)-α-acetamidocinnamate, is dissolved in degassed

methanol in the autoclave. The prepared catalyst solution is then transferred to the

autoclave.

Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then

pressurized to the desired hydrogen pressure (e.g., 3 atm). The reaction mixture is stirred

vigorously at a controlled temperature (e.g., room temperature) for a specified time (e.g., 24-

36 hours).
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Work-up and Analysis: After the reaction is complete, the autoclave is carefully

depressurized. The solvent is removed under reduced pressure. The enantiomeric excess

(ee) of the product, N-acetyl-D-phenylalanine methyl ester, is determined by chiral HPLC or

GC analysis. The yield is determined after purification, typically by column chromatography.

Catalyst Formation

Hydrogenation

[Rh(COD)2]BF4

[Rh((S,S)-Et-Duphos)(COD)]BF4

 (S,S)-Ethyl-duphos 

Enamide Substrate

Chiral Product

 [Rh catalyst], H2 

H2

Click to download full resolution via product page

Workflow for asymmetric hydrogenation of an enamide.

Safety and Handling
(S,S)-Ethyl-duphos is classified as a hazardous substance. It is known to cause skin irritation

(H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

Recommended Handling Precautions:

Work in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves (e.g., nitrile), and a lab coat.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Keep away from oxidizing agents.

Conclusion
(S,S)-Ethyl-duphos has established itself as a highly effective and versatile chiral ligand in

asymmetric catalysis. Its robust performance, particularly in the synthesis of chiral amines and

amino acids, has made it an invaluable tool for researchers in academia and the

pharmaceutical industry. Understanding its physical and chemical properties, along with proper

handling and application, is crucial for its successful implementation in the development of new

and improved synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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